1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Description
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a synthetic organic compound belonging to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. This particular compound features a spiro[5.5]undecane skeleton with a naphthyl group and an oxaspiro ring, making it an interesting subject for chemical research and applications.
Properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)20(24)23(13-7-4-8-14-23)19(27-21(22)25)18-16-10-6-5-9-15(16)11-12-17(18)26-3/h5-6,9-12,19H,4,7-8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBYJCWZFTNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=C(C=CC4=CC=CC=C43)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the spiro[5.5]undecane skeleton: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of the naphthyl group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxynaphthalene and an appropriate alkylating agent.
Formation of the oxaspiro ring: This step involves the cyclization of a suitable precursor containing a hydroxyl group and a carbonyl group to form the oxaspiro ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may impart specific biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro[5.5]undecane skeletons but different substituents.
Naphthyl-substituted spiro compounds: Compounds with naphthyl groups attached to spiro centers.
Oxaspiro compounds: Compounds with oxaspiro rings but different core structures.
Uniqueness
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to its combination of a naphthyl group, a spiro[5.5]undecane skeleton, and an oxaspiro ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
